molecular formula C38H50O6 B1231121 Guttiferone A

Guttiferone A

Cat. No. B1231121
M. Wt: 602.8 g/mol
InChI Key: SHBMQWRFQJLYJU-UGUZKGPTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guttiferone A (rel-(+)) is a monoterpenoid. It has a role as a metabolite.

Scientific Research Applications

  • Genotoxic Effects : A study by Terrazas et al. (2013) revealed that Guttiferone A shows genotoxic effects in various cells of mice, suggesting caution in its use by humans (Terrazas et al., 2013).

  • Anti-Cancer Potential : Li et al. (2015) discovered that Guttiferone F, a derivative, has a strong growth inhibitory effect on prostate cancer cells under serum starvation, indicating its potential as an anti-cancer compound (Li et al., 2015).

  • Preparative Isolation : Cottet et al. (2015) developed a centrifugal partition chromatography system to isolate Guttiferone A from renewable parts of Symphonia globulifera, a plant known for its antileishmanial properties (Cottet et al., 2015).

  • Mitochondrial Permeabilization in Cancer Treatment : A study by Pardo-Andreu et al. (2011) on Guttiferone A indicated its potential involvement in mitochondrial toxicity toward cancer cells, making it a candidate for anti-cancer therapy (Pardo-Andreu et al., 2011).

  • Antiproliferative Compounds : The isolation of guttiferone analogues, guttiferones K and L, from Rheedia calcicola, demonstrated significant antiproliferative activity against human ovarian cancer cell lines (Cao et al., 2007).

  • Antimicrobial Activity : Dias et al. (2012) synthesized several derivatives of Guttiferone A and evaluated their antimicrobial activity, finding some derivatives to be more potent than the original molecule (Dias et al., 2012).

  • Antitumor Activity in Breast Cancer : Wu and Li (2017) showed that Guttiferone-A induces apoptosis and mitochondrial-mediated oxidative stress in human breast cancer cells, suggesting its potential as an anticancer molecule (Wu & Li, 2017).

  • Neuroprotective Properties : Figueredo et al. (2011) found that Guttiferone-A exhibits strong protective action against iron-induced neuronal cell damage, indicating potential use in treating diseases associated with oxidative stress (Figueredo et al., 2011).

properties

Product Name

Guttiferone A

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(1R,3E,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C38H50O6/c1-23(2)11-10-18-36(9)28(14-12-24(3)4)22-37(19-16-25(5)6)33(42)31(32(41)27-13-15-29(39)30(40)21-27)34(43)38(36,35(37)44)20-17-26(7)8/h11-13,15-17,21,28,39-41H,10,14,18-20,22H2,1-9H3/b32-31+/t28-,36+,37-,38+/m0/s1

InChI Key

SHBMQWRFQJLYJU-UGUZKGPTSA-N

Isomeric SMILES

CC(=CCC[C@@]1([C@H](C[C@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@]1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C

SMILES

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C

Canonical SMILES

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C

synonyms

guttiferone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guttiferone A
Reactant of Route 2
Guttiferone A
Reactant of Route 3
Guttiferone A
Reactant of Route 4
Guttiferone A
Reactant of Route 5
Guttiferone A
Reactant of Route 6
Guttiferone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.